![molecular formula C27H25FNO3P B14614786 [(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane CAS No. 56990-58-0](/img/structure/B14614786.png)
[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane is a chemical compound that belongs to the class of phosphine ligands It is characterized by the presence of a phosphorus atom bonded to three 4-methoxyphenyl groups and one 4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane typically involves the reaction of tris(4-methoxyphenyl)phosphine with a 4-fluorophenyl imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and organometallic compounds are used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds and other coupled products.
Applications De Recherche Scientifique
[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane has several applications in scientific research:
Catalysis: It serves as a ligand in catalytic processes, enhancing the efficiency of reactions such as hydrogenation and cross-coupling.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane involves its role as a ligand in catalytic processes. The phosphorus atom coordinates with metal centers, facilitating the activation of substrates and promoting the desired chemical transformations. The electronic and steric properties of the ligand influence the reactivity and selectivity of the catalytic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(4-fluorophenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(4-trifluoromethylphenyl)phosphine
Uniqueness
[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane is unique due to the combination of methoxy and fluorophenyl groups, which impart distinct electronic and steric properties. This uniqueness makes it a valuable ligand in specific catalytic applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
56990-58-0 |
|---|---|
Formule moléculaire |
C27H25FNO3P |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(4-fluorophenyl)imino-tris(4-methoxyphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H25FNO3P/c1-30-22-8-14-25(15-9-22)33(26-16-10-23(31-2)11-17-26,27-18-12-24(32-3)13-19-27)29-21-6-4-20(28)5-7-21/h4-19H,1-3H3 |
Clé InChI |
WGBXYWAOCRGEBV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)P(=NC2=CC=C(C=C2)F)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


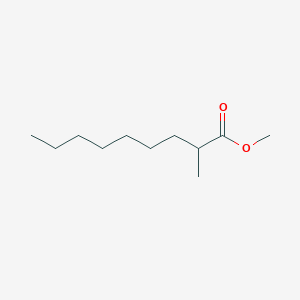
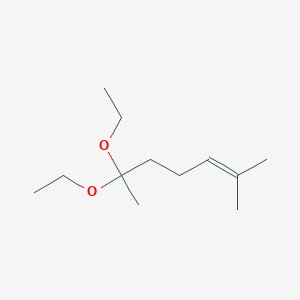
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
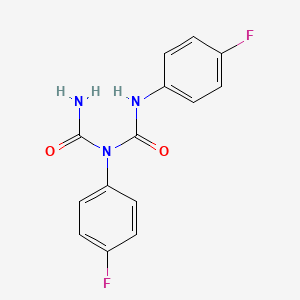
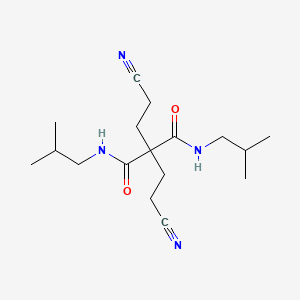
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
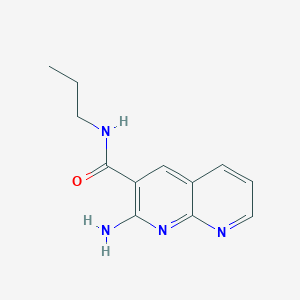

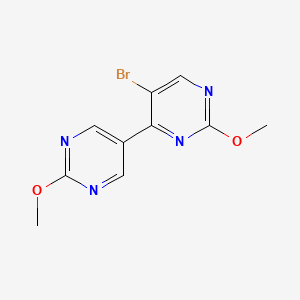
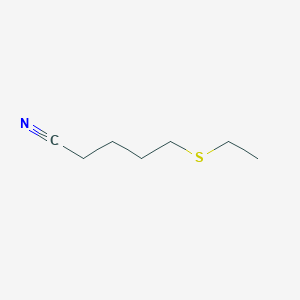
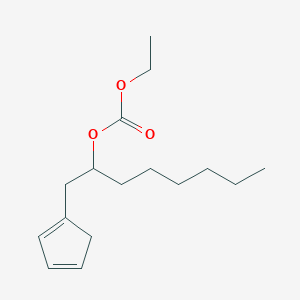
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
